REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][C:9]([NH2:11])=[S:10])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Br[CH2:13][C:14](=O)[C:15]([OH:17])=[O:16].[CH3:19][CH2:20]O>>[C:1]([O:7][CH2:8][C:9]1[S:10][CH:13]=[C:14]([C:15]([O:17][CH2:19][CH3:20])=[O:16])[N:11]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
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Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCC(=S)N
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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4 Å molecular sieves added
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Type
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TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 h
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Duration
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20 h
|
Type
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FILTRATION
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Details
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filtered
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Type
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WASH
|
Details
|
washed with EtOH
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residual semi solid was treated with 50% EtOAc/DCM
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Type
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FILTRATION
|
Details
|
the resulting light brown solid filtered off
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography on silica with 20% EtOAc/isohexane as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCC=1SC=C(N1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |